REACTION_CXSMILES
|
[N+:1]([CH2:4][CH2:5][CH2:6][C:7]1([O:12][CH2:11][CH2:10][O:9]1)[CH3:8])([O-])=O>CO>[NH2:1][CH2:4][CH2:5][CH2:6][C:7]1([O:12][CH2:11][CH2:10][O:9]1)[CH3:8]
|
Name
|
|
Quantity
|
103 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])CCCC1(C)OCCO1
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Name
|
|
Quantity
|
2 L
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
initially introduced into a hydrogenation flask
|
Type
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CUSTOM
|
Details
|
After the thorough flushing of the apparatus with N2, 10% Pd/C (10 g)
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Type
|
ADDITION
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Details
|
is added
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Type
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CUSTOM
|
Details
|
is then carried out at RT under normal conditions in a stream of H2 for a total of 11 h with vigorous stirring
|
Duration
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11 h
|
Type
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CUSTOM
|
Details
|
the flask is flushed with N2
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Type
|
FILTRATION
|
Details
|
the mixture is filtered off with suction through kieselguhr
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Type
|
CONCENTRATION
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Details
|
The colorless filtrate is concentrated to dryness at T≦40° C. and p≧30 mbar
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCC1(C)OCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |